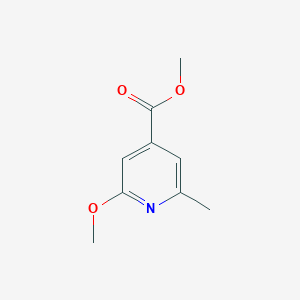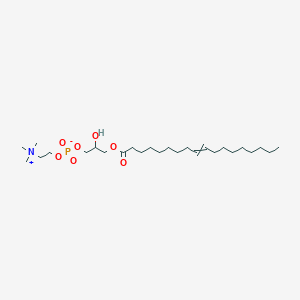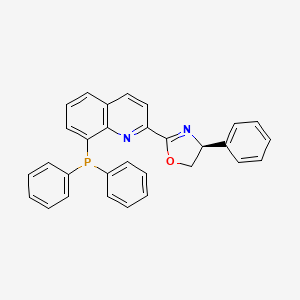
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a quinoline moiety, a diphenylphosphino group, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a diphenylphosphino group. The final step involves the formation of the dihydrooxazole ring through cyclization reactions under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various phosphine-substituted compounds .
Aplicaciones Científicas De Investigación
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)quinoline: Lacks the dihydrooxazole ring but shares the quinoline and diphenylphosphino groups.
4-Phenyl-4,5-dihydrooxazole: Lacks the quinoline and diphenylphosphino groups but contains the dihydrooxazole ring.
8-(Diphenylphosphino)quinoline: Similar structure but without the dihydrooxazole ring.
Uniqueness
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C30H23N2OP |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2/t27-/m1/s1 |
Clave InChI |
FYDFMZKMPZIZKS-HHHXNRCGSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
SMILES canónico |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


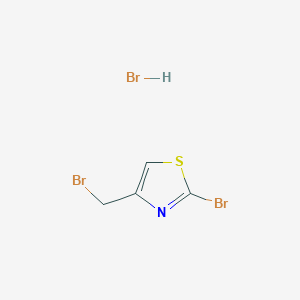

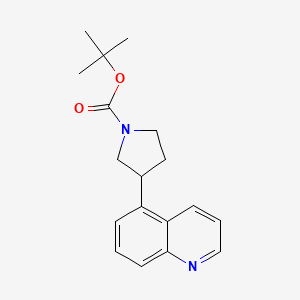
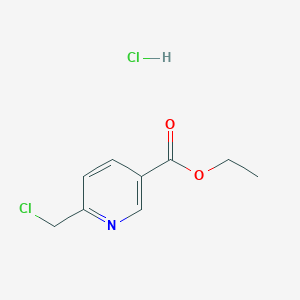
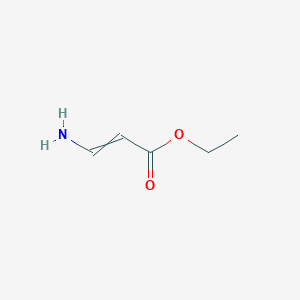
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)



